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molecular formula C6H4FNO3 B151681 3-Fluoro-4-nitrophenol CAS No. 394-41-2

3-Fluoro-4-nitrophenol

Cat. No. B151681
M. Wt: 157.1 g/mol
InChI Key: CSSGKHVRDGATJL-UHFFFAOYSA-N
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Patent
US07741355B2

Procedure details

A 2 L round bottom flask equipped with a stir bar and reflux condenser was charged with acetonitrile (1 L), K2CO3 (263 g, 1.9 mol) and 4-hydroxy-2-fluoro-1-nitrobenzene (100 g, 0.64 mol). Methyl iodide (271 g, 1.9 mol) was added to the reaction mixture and heated at reflux temperatures with vigorous stirring for 5 h. The acetonitrile was removed and ethyl acetate (1 L) and H2O (700 mL) were added. The heterogeneous mixture was transferred to a separatory funnel where the aqueous phase was separated and re-extracted with ethyl acetate (2×200 mL). The organic phases were combined and washed with H2O (2×500 mL), brine (500 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give the desired product as a slightly yellow solid (107 g, 98%).
Quantity
271 g
Type
reactant
Reaction Step One
Name
Quantity
263 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([F:17])[CH:9]=1.CI>C(#N)C>[CH3:1][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([F:17])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
271 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
263 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (1 L) and H2O (700 mL) were added
CUSTOM
Type
CUSTOM
Details
The heterogeneous mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
where the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with H2O (2×500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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